molecular formula C6H9NS B6210103 1-(isothiocyanatomethyl)-1-methylcyclopropane CAS No. 1693762-20-7

1-(isothiocyanatomethyl)-1-methylcyclopropane

Cat. No.: B6210103
CAS No.: 1693762-20-7
M. Wt: 127.21 g/mol
InChI Key: KREHMHNWEHCFIO-UHFFFAOYSA-N
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Description

1-(Isothiocyanatomethyl)-1-methylcyclopropane is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a cyclopropane ring, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(isothiocyanatomethyl)-1-methylcyclopropane typically involves the reaction of 1-(chloromethyl)-1-methylcyclopropane with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Isothiocyanatomethyl)-1-methylcyclopropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of thioureas or thiocarbamates.

    Oxidation: Formation of sulfonyl isothiocyanates.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-(Isothiocyanatomethyl)-1-methylcyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(isothiocyanatomethyl)-1-methylcyclopropane involves the interaction of the isothiocyanate group with biological molecules. The compound can react with nucleophilic sites on proteins and DNA, leading to the formation of covalent adducts. This interaction can disrupt cellular processes and induce cell death in cancer cells . The molecular targets include enzymes such as ALDH, which are involved in the detoxification of aldehydes in cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Isothiocyanatomethyl)-4-phenylbenzene
  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene

Comparison

1-(Isothiocyanatomethyl)-1-methylcyclopropane is unique due to its cyclopropane ring structure, which imparts different steric and electronic properties compared to aromatic isothiocyanates like 1-(isothiocyanatomethyl)-4-phenylbenzene. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

1693762-20-7

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

1-(isothiocyanatomethyl)-1-methylcyclopropane

InChI

InChI=1S/C6H9NS/c1-6(2-3-6)4-7-5-8/h2-4H2,1H3

InChI Key

KREHMHNWEHCFIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CN=C=S

Purity

95

Origin of Product

United States

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